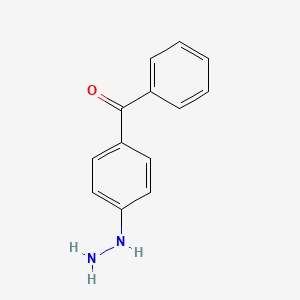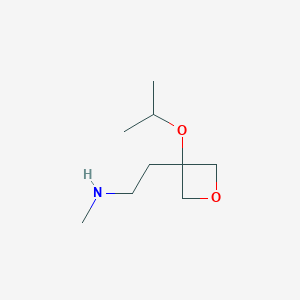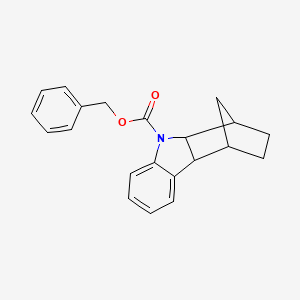
Ruthenium(II) Nitrosyl Chloride pentahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(II) Nitrosyl Chloride Pentahydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions, with five molecules of water of crystallization
準備方法
Synthetic Routes and Reaction Conditions: Ruthenium(II) Nitrosyl Chloride Pentahydrate can be synthesized through various methods. One common approach involves the reaction of ruthenium trichloride with sodium nitrite in the presence of hydrochloric acid. The reaction typically proceeds as follows:
RuCl3+NaNO2+HCl→[Ru(NO)Cl3]⋅5H2O
Industrial Production Methods: Industrial production of this compound often involves the use of ruthenium-containing residues from other processes. These residues are treated with nitric acid and hydrochloric acid to extract ruthenium, which is then converted to the desired nitrosyl chloride complex through controlled reactions.
化学反応の分析
Types of Reactions: Ruthenium(II) Nitrosyl Chloride Pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands such as chloride ions can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Ruthenium(II) Nitrosyl Chloride Pentahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO’s biological roles, such as vasodilation and neurotransmission.
Medicine: Ruthenium complexes are being explored as potential anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism by which Ruthenium(II) Nitrosyl Chloride Pentahydrate exerts its effects often involves the release of nitric oxide (NO). NO is a signaling molecule that can interact with various molecular targets, including enzymes and receptors. In biological systems, NO can induce vasodilation by activating guanylate cyclase, leading to increased levels of cyclic GMP. In cancer cells, NO can cause DNA damage and trigger apoptosis.
類似化合物との比較
Ruthenium(III) Nitrosyl Chloride: Similar in structure but with ruthenium in the +3 oxidation state.
Ruthenium(II) Nitrosyl Bromide: Similar coordination environment but with bromide ions instead of chloride.
Ruthenium(II) Nitrosyl Sulfate: Contains sulfate ions instead of chloride.
Uniqueness: Ruthenium(II) Nitrosyl Chloride Pentahydrate is unique due to its specific coordination environment and the presence of water molecules, which can influence its reactivity and solubility. Its ability to release NO under certain conditions makes it particularly valuable in both research and industrial applications.
特性
分子式 |
Cl3H10NO6Ru-2 |
|---|---|
分子量 |
327.5 g/mol |
IUPAC名 |
nitroxyl anion;trichlororuthenium(1-);pentahydrate |
InChI |
InChI=1S/3ClH.NO.5H2O.Ru/c;;;1-2;;;;;;/h3*1H;;5*1H2;/q;;;-1;;;;;;+2/p-3 |
InChIキー |
OYSWPGHTPXOOHB-UHFFFAOYSA-K |
正規SMILES |
[N-]=O.O.O.O.O.O.Cl[Ru-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)










![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)
